2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Description
2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a structurally complex molecule featuring a triazine core substituted with a phenyl group at the 6-position and a sulfanyl-acetamide moiety at the 3-position. This compound is synthesized via nucleophilic substitution reactions, typically involving thiol-containing intermediates and chloroacetamide derivatives under basic conditions, as reported in analogous synthetic protocols for related triazinyl-sulfanyl acetamides .
The compound’s design leverages the pharmacophoric features of sulfonamides (known for enzyme inhibition, e.g., carbonic anhydrases) and triazine scaffolds (associated with diverse bioactivities, including anticancer and antimicrobial effects).
Properties
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c18-27(24,25)14-8-6-13(7-9-14)20-16(23)11-26-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNSDGHKHROAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring . The final step involves the acylation of the triazine derivative with 4-sulfamoylphenyl acetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for the triazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their activity . The sulfamoyl group can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Carbonic Anhydrase (CA) Inhibition
- The 4-sulfamoylphenyl group in the target compound is a hallmark of CA inhibitors, as seen in its analog 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide , which shows >4-fold selectivity for hCA VII over hCA II . This suggests that the sulfamoyl group is critical for isoform selectivity, likely via interactions with the CA active-site zinc ion.
- By contrast, compounds lacking the sulfamoyl group (e.g., pyrimidine or triazole derivatives) exhibit divergent activities, such as antimicrobial effects .
Antimicrobial and Anticancer Activity
- Triazinyl-sulfanyl acetamides with halogenated aryl groups (e.g., 4-iodophenyl in ) show moderate antibacterial activity (MIC = 12.5–25 μg/mL) but lack the tumor-cell selectivity observed in triazolidinedione analogs like compound 6c (), which exhibits low toxicity to normal cells .
- The 5-hydroxy substituent on the triazine ring () may enhance solubility but requires further validation of its impact on bioavailability.
Biological Activity
The compound 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that combines a triazine moiety with sulfamoyl and acetamide functionalities. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 560.67 g/mol. The structure features a triazine ring that is known for its interaction with various biological targets, potentially inhibiting specific enzymes or receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazine moiety may inhibit enzymes involved in cellular proliferation and survival pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
- Antitumor Activity : Triazines are often studied for their potential antitumor effects due to their ability to disrupt cancer cell metabolism.
Antimicrobial Activity
A study evaluated the antibacterial effects of triazine derivatives using the agar diffusion method against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties .
Antitumor Activity
In vitro studies have demonstrated that derivatives of triazines can inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The most active compounds showed IC50 values significantly lower than traditional therapies like Irosustat . This suggests that this compound may also be a candidate for further development as an antitumor agent.
Case Study 1: Synthesis and Evaluation
A research group synthesized several sulfamoylated triazine derivatives and evaluated their biological activity. Among these derivatives, those containing the sulfamoyl group exhibited enhanced inhibitory effects on STS compared to their non-sulfamoylated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of similar compounds revealed that modifications at specific positions on the phenyl ring significantly impacted biological activity. For instance, substituents such as fluorine at the meta position increased STS inhibition potency . This finding emphasizes the need for careful design in developing new therapeutic agents based on this scaffold.
Data Tables
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to achieve high yields and purity?
Methodological Answer: Optimization involves precise control of reaction parameters:
- Temperature : Exothermic steps (e.g., thiol coupling) require cooling to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol/water mixtures aid in intermediate crystallization .
- Reaction Time : Monitoring via TLC or HPLC ensures step completion and minimizes degradation .
Q. Key Reaction Parameters Table
| Step | Parameter | Optimal Range | Purpose |
|---|---|---|---|
| Thiol coupling | Temperature | 0–5°C | Prevents thiol oxidation |
| Acetamide formation | Solvent | DMF | Enhances nucleophilicity |
| Final purification | Technique | Column chromatography | Removes unreacted intermediates |
Q. What analytical techniques confirm structural integrity and purity post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Assigns proton environments (e.g., sulfamoyl NH₂ at δ 7.2–7.5 ppm) and verifies regiochemistry .
- HPLC : Quantifies purity (>95%) and detects polar byproducts .
- Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., triazine cleavage) .
- X-ray Crystallography (if crystals obtained): Resolves bond angles and confirms stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Complementary Techniques : Combine 2D NMR (COSY, HSQC) with IR to distinguish sulfanyl (C-S stretch at ~600 cm⁻¹) vs. sulfonamide (S=O at ~1350 cm⁻¹) .
- Computational Modeling : DFT calculations predict NMR shifts or vibrational spectra to validate experimental data .
- Crystallographic Validation : Compare experimental XRD data with predicted crystal packing .
Q. What methodologies study the reactivity and stability of sulfanyl/sulfamoyl groups?
Methodological Answer:
- Kinetic Studies : Track sulfanyl oxidation under H₂O₂ exposure via UV-Vis (λmax ~260 nm for disulfide formation) .
- pH-Dependent Stability : Use buffer systems (pH 2–12) to assess hydrolysis rates of the acetamide linkage (monitored by HPLC) .
- Thermodynamic Analysis : DSC/TGA evaluates thermal decomposition thresholds (e.g., sulfamoyl group stability up to 200°C) .
Q. How do modifications to triazine or phenyl moieties influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Triazine Substitution : Replace phenyl with pyridinyl to enhance solubility; assess via logP measurements and cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .
- Sulfamoyl Position : Compare para vs. meta substitution on phenyl using enzyme inhibition assays (e.g., carbonic anhydrase) .
Q. SAR Findings Table
| Modification | Assay | Result |
|---|---|---|
| Pyridinyl-triazine | Anticancer (MTT assay) | IC₅₀ = 12 μM vs. 25 μM (phenyl) |
| Meta-sulfamoyl | Enzyme Inhibition | 40% activity loss vs. para |
Q. What strategies design comparative studies with structural analogs?
Methodological Answer:
- Analog Selection : Prioritize compounds with:
- Varied substituents (e.g., chloro vs. methoxy on phenyl) .
- Core scaffold differences (e.g., triazine vs. triazole) .
- In Silico Screening : Dock analogs into target protein (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
- Pharmacokinetic Profiling : Compare metabolic stability in liver microsomes and plasma protein binding .
3. Data Contradiction Analysis
Example : Conflicting NMR shifts for sulfamoyl protons in DMSO-d₆ vs. CDCl₃.
Resolution :
- Solvent Effects : DMSO hydrogen bonding deshields NH₂ protons (δ 7.5 vs. 6.8 in CDCl₃) .
- Variable Temperature NMR : Heating to 60°C reduces aggregation, sharpening peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
